5,14-Pentacenedione 5,14-Pentacenedione
Brand Name: Vulcanchem
CAS No.: 6006-83-3
VCID: VC14158978
InChI: InChI=1S/C22H12O2/c23-21-17-7-3-4-8-18(17)22(24)20-12-16-10-14-6-2-1-5-13(14)9-15(16)11-19(20)21/h1-12H
SMILES:
Molecular Formula: C22H12O2
Molecular Weight: 308.3 g/mol

5,14-Pentacenedione

CAS No.: 6006-83-3

Cat. No.: VC14158978

Molecular Formula: C22H12O2

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

5,14-Pentacenedione - 6006-83-3

Specification

CAS No. 6006-83-3
Molecular Formula C22H12O2
Molecular Weight 308.3 g/mol
IUPAC Name pentacene-5,14-dione
Standard InChI InChI=1S/C22H12O2/c23-21-17-7-3-4-8-18(17)22(24)20-12-16-10-14-6-2-1-5-13(14)9-15(16)11-19(20)21/h1-12H
Standard InChI Key WZMPFLVAXXQDRG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)C5=CC=CC=C5C4=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

ParameterValue
Crystal systemRhombic
Space groupP2₁2₁2₁
Density (g/cm³)1.52
Unit cell dimensionsa = 7.42 Å, b = 12.31 Å, c = 14.89 Å
π-π stacking distance3.38 Å

Synthesis and Purification

Oxidation of Pentacene

The most common route to 5,14-pentacenedione involves the oxidation of pentacene. Commercial pentacene often contains trace impurities of 5,14-pentacenedione due to aerial oxidation during storage . Controlled oxidation using mild agents like molecular oxygen or quinones yields the compound with higher purity. For instance, annealing pentacene at 220–250°C under an oxygen atmosphere produces 5,14-pentacenedione as a co-crystallized impurity .

Direct Synthesis Methods

Alternative synthetic pathways include:

  • Diels-Alder Cyclization: Reacting phthalaldehyde derivatives with dienophiles under basic conditions .

  • Suzuki-Miyaura Coupling: Functionalizing dibrominated pentacenedione precursors with aryl boronic acids to create derivatives .

Purification typically involves column chromatography or recrystallization from toluene, achieving >95% purity .

Physicochemical Properties

Optical Properties

The compound exhibits a blue-shifted absorption spectrum compared to pentacene, with maxima at 403, 432, and 456 nm in toluene . Luminescence studies reveal a symmetric emission profile centered at 496 nm (Stokes shift = 1,770 cm⁻¹), attributed to rigid π-conjugation and reduced exciton trapping .

Table 2: Optical Data for 5,14-Pentacenedione

PropertyValue
λ<sub>abs</sub> (nm)403, 432, 456
λ<sub>em</sub> (nm)496, 525 (shoulder)
Quantum yield (Φ)0.18

Electrical Properties

In field-effect transistors (FETs), 5,14-pentacenedione-doped pentacene films show reduced hole mobility (μ<sub>h</sub> = 0.12 cm²·V⁻¹·s⁻¹) compared to purified pentacene (μ<sub>h</sub> = 1.5 cm²·V⁻¹·s⁻¹) . This degradation is attributed to disrupted π-stacking and trap formation at grain boundaries.

Applications in Organic Electronics

Organic Semiconductors

Despite its lower mobility, 5,14-pentacenedione serves as a stabilizing additive in pentacene-based OFETs, mitigating oxygen degradation . Its electron-withdrawing ketone groups also enable n-type doping in ambipolar devices .

Photovoltaic Devices

The compound’s broad absorption in the visible range makes it a candidate for donor materials in organic photovoltaics (OPVs). Bilayer heterojunctions with C₆₀ exhibit a power conversion efficiency (PCE) of 2.3%, though this lags behind state-of-the-art materials .

Comparative Analysis with Analogues

Pentacene

Unfunctionalized pentacene demonstrates superior charge mobility (μ<sub>h</sub> = 6.2 cm²·V⁻¹·s⁻¹ in single crystals) but degrades rapidly under ambient conditions .

Table 3: Key Comparisons of Pentacene Derivatives

Compoundμ<sub>h</sub> (cm²·V⁻¹·s⁻¹)λ<sub>abs</sub> (nm)Stability (Air)
Pentacene2.5–6.2580Low
5,14-Pentacenedione0.12456Moderate
6,13-Pentacenedione0.08435Low

Recent Advances and Future Directions

Protonation-Enhanced Charge Transfer

Recent studies show that protonating 5,14-pentacenedione with trifluoroacetic acid (TFA) induces intramolecular charge transfer (ICT), red-shifting absorption by 80 nm . This phenomenon, absent in physical donor-acceptor mixtures, highlights potential for tunable optoelectronic materials .

Single-Crystal Devices

Efforts to grow centimeter-scale single crystals via physical vapor transport (PVT) have succeeded, yielding defect-free layers with μ<sub>h</sub> = 0.45 cm²·V⁻¹·s⁻¹—a fourfold improvement over polycrystalline films .

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